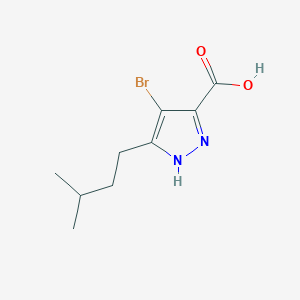

4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHEYPEOBFKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

Isopentyl substitution: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, potentially yielding debrominated or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Oxidation: Formation of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid derivatives with oxidized side chains.

Reduction: Formation of 4-bromo-3-isopentyl-1H-pyrazole-5-methanol or debrominated pyrazole derivatives.

Substitution: Formation of 4-substituted-3-isopentyl-1H-pyrazole-5-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, as antimicrobial agents. The structure of pyrazoles allows for interactions with bacterial enzymes, which can inhibit growth. Investigations into similar compounds have shown that they can effectively target bacterial cystathionine γ-synthase, suggesting a pathway for developing new antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory properties. The carboxylic acid functional group present in this compound may enhance its ability to engage in hydrogen bonding with biological targets, potentially leading to the inhibition of inflammatory pathways involved in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Research indicates that certain pyrazole derivatives exhibit antitumor effects. The mechanism often involves the inhibition of specific enzymes that facilitate tumor growth. Compounds similar to this compound have shown promise in preclinical studies, warranting further investigation into their efficacy against various cancer types.

Agrochemical Applications

Pesticidal Activity

The compound's structural features suggest potential applications in pest control. Pyrazoles have been explored as intermediates in the synthesis of novel insecticides. For instance, derivatives have been synthesized to enhance insecticidal properties against a range of pests while exhibiting low toxicity to non-target organisms . The development of such compounds is crucial for sustainable agricultural practices.

Herbicide Development

In addition to insecticides, there is ongoing research into the use of pyrazole compounds as herbicides. Their ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies without harming crops .

Synthesis and Structural Insights

The synthesis of this compound typically involves cyclocondensation reactions between hydrazines and carbonyl compounds. Various synthetic routes have been developed to optimize yield and purity, often employing halogenating agents like bromine or iodine during the process .

Table 1: Synthesis Methods for Pyrazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Cyclocondensation | Reaction of hydrazines with carbonyl compounds | 70-90 |

| Halogenation | Introduction of bromine or iodine into the structure | Variable |

| Pd-catalyzed cross-coupling | Utilizes palladium catalysts for complex substitutions | 80+ |

Case Studies and Research Findings

Several studies have documented the biological activities and applications of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating a promising avenue for new antibiotic development .

- Anti-inflammatory Mechanism : Research highlighted the competitive inhibition mechanism by which these compounds interact with cyclooxygenase enzymes, reducing inflammation markers in vitro.

- Pesticidal Testing : Field trials showed that certain pyrazole-based insecticides provided effective control over common agricultural pests while maintaining safety profiles for beneficial insects .

Mecanismo De Acción

The exact mechanism of action of 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine and isopentyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~1.26 in analogs) enables salt formation, improving solubility in basic media .

- Stability : Bromine at position 4 stabilizes the pyrazole ring against oxidation, while alkyl groups (e.g., isopentyl) may reduce crystallinity, requiring specific storage conditions (e.g., dry, sealed environments) .

Actividad Biológica

4-Bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the 4-position and an isopentyl group at the 3-position. This compound has garnered interest due to its potential biological activities , particularly in the realms of anti-inflammatory , antiviral , and anticancer properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and isopentyl groups can significantly influence its binding affinity and specificity, potentially enhancing its interaction with lipid membranes or hydrophobic pockets in proteins.

Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class, including derivatives like this compound, exhibit significant anti-inflammatory properties. In a study evaluating COX enzyme inhibition, several pyrazole derivatives demonstrated effective suppression of COX-1 and COX-2 activities, which are critical in the inflammatory response. For instance, related compounds showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Antiviral Activity

Pyrazole derivatives have also been investigated for their antiviral activities. Some studies have highlighted their efficacy against herpes simplex virus type-1 (HSV-1) and other viral infections. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting viral replication at micromolar concentrations .

Anticancer Properties

The anticancer potential of this compound has not been extensively documented yet, but related compounds in the pyrazole family have demonstrated cytotoxic effects against various cancer cell lines. These effects may be attributed to their ability to induce apoptosis or inhibit cell proliferation through various pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anti-inflammatory, Antiviral |

| 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | Structure | TBD | Anti-inflammatory |

| 3-Bromo-1H-pyrazole-5-carboxylic acid | Structure | TBD | Less hydrophobic |

Unique Properties

The unique hydrophobic nature of this compound may enhance its biological interactions compared to other derivatives lacking similar substituents. The bromine atom allows for further functionalization, which can lead to the development of more potent analogs .

Study on Anti-inflammatory Activity

In a recent study involving various pyrazole derivatives, it was found that compounds with structural similarities to 4-bromo-3-isopentyl-1H-pyrazole exhibited substantial anti-inflammatory effects in vivo. The study utilized carrageenan-induced paw edema models to assess efficacy, revealing that certain derivatives had ED50 values comparable to established anti-inflammatory drugs like indomethacin .

Antiviral Screening

Another investigation focused on the antiviral properties of pyrazolo derivatives against HSV-1. Compounds were screened for their ability to reduce plaque formation in infected cell cultures. Results indicated that some derivatives achieved over 60% reduction in viral plaques at low concentrations, suggesting potential therapeutic applications for 4-bromo-3-isopentyl-1H-pyrazole .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by bromination and alkylation. For example, hydrolysis of ester intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) under basic conditions yields the carboxylic acid derivative. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions .

Q. What characterization techniques are essential for verifying the structure of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., pyrazole ring protons, bromine, isopentyl group).

- IR spectroscopy : For identifying carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹).

- X-ray crystallography : To resolve stereochemical ambiguities and validate molecular geometry using programs like SHELX .

Q. How can solubility challenges be addressed during purification?

Solvent selection (e.g., DMSO for polar intermediates, hexane/ethyl acetate for non-polar derivatives) and chromatographic methods (silica gel or reverse-phase HPLC) are effective. Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to modify the bromine substituent?

Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in degassed DMF/H₂O. Key parameters include:

Q. How do discrepancies between computational and experimental structural data arise, and how can they be resolved?

Discrepancies may stem from crystal packing effects or approximations in DFT calculations. Triangulate data by:

Q. What strategies improve regioselectivity in isopentyl group introduction?

Steric and electronic factors dictate substitution patterns. Use bulky bases (e.g., LDA) to direct alkylation to the less hindered pyrazole position. Pre-functionalization with protecting groups (e.g., tert-butyl esters) can further guide regioselectivity .

Q. How is biological activity screened for derivatives of this compound?

Q. What role does DFT modeling play in understanding electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These insights guide rational design of derivatives with enhanced reactivity or bioactivity .

Q. How should contradictory spectral data (e.g., NMR vs. crystallography) be interpreted?

Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Resolve by:

Q. What structural modifications enhance structure-activity relationships (SAR) in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.